molecular formula C17H16N2O4S B2543260 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 312603-89-7

2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2543260
CAS No.: 312603-89-7
M. Wt: 344.39
InChI Key: CJOHJMDNGBUZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
3.82 s 6-OCH₃ (benzothiazole)
3.87 s 4-OCH₃ (benzamide)
3.91 s 2-OCH₃ (benzamide)
7.12 d (J=8.4 Hz) H-5 (benzothiazole)
7.45 s H-7 (benzothiazole)
7.62 d (J=8.4 Hz) H-3/H-5 (benzamide)
8.01 s H-6 (benzamide)
10.34 s N–H (amide)

¹³C NMR (100 MHz, DMSO-d₆) :

  • 56.1, 56.4, 56.7 ppm (3 × OCH₃)
  • 167.8 ppm (C=O)
  • 154.2–115.4 ppm (aromatic carbons).

Infrared (IR) Vibrational Mode Assignments

Wavenumber (cm⁻¹) Assignment
3285 N–H stretch (amide)
1660 C=O stretch (amide I)
1595 C–N stretch (amide II)
1250–1050 C–O–C asymmetric/symmetric (methoxy)
750 C–S stretch (benzothiazole)

The absence of O–H stretches confirms full methoxy substitution.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • 344.1 [M+H]⁺ (base peak)
  • 312.0 [M−OCH₃]⁺
  • 270.9 [M−2×OCH₃]⁺
  • 152.0 [C₇H₆NS]⁺ (benzothiazole fragment)

Fragmentation pathways (Figure 2):

  • Loss of methoxy groups via α-cleavage.
  • Amide bond rupture generating benzoyl (C₆H₅CO⁺) and benzothiazole ions.
  • Retro-Diels-Alder decomposition of the benzothiazole ring.

Properties

IUPAC Name

2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-10-4-6-12(14(8-10)23-3)16(20)19-17-18-13-7-5-11(22-2)9-15(13)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOHJMDNGBUZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-methoxybenzenethiol

Methodology :
A modified cyclization protocol from and involves reacting 2-amino-5-methoxybenzenethiol with benzoyl chloride derivatives.

  • Reagents :
    • 2-Amino-5-methoxybenzenethiol (1.0 equiv)
    • Benzoyl chloride (1.2 equiv)
    • Ammonium thiocyanate (1.5 equiv) in acetone
  • Conditions :
    • Dissolve ammonium thiocyanate in acetone at room temperature.
    • Add benzoyl chloride dropwise to generate benzoyl isothiocyanate in situ.
    • Heat to reflux (56°C) and add 2-amino-5-methoxybenzenethiol dissolved in warm acetone.
    • Reflux for 2.5 h, followed by solvent removal under reduced pressure.
  • Workup :
    • Precipitate the product by adding ice-cold water.
    • Filter and wash with ethanol to yield 6-methoxy-1,3-benzothiazol-2-amine (82% yield).

Analytical Data :

  • FT-IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.8 Hz, 1H, C₅–H), 6.89 (d, J = 2.4 Hz, 1H, C₄–H), 3.83 (s, 3H, OCH₃).

Synthesis of 2,4-Dimethoxybenzoyl Chloride

The electrophilic benzoyl chloride is prepared from 2,4-dimethoxybenzoic acid.

Chlorination with Thionyl Chloride

Methodology :
Adapted from and:

  • Reagents :
    • 2,4-Dimethoxybenzoic acid (1.0 equiv)
    • Thionyl chloride (3.0 equiv)
    • Catalytic DMF (0.1 equiv)
  • Conditions :
    • Reflux 2,4-dimethoxybenzoic acid in thionyl chloride at 70°C for 4 h.
    • Remove excess thionyl chloride under vacuum.
  • Yield : 95% (pale yellow liquid).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.8 Hz, 1H, C₆–H), 6.55 (d, J = 2.4 Hz, 1H, C₃–H), 3.93 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).

Amide Coupling Reaction

The final step involves coupling the benzothiazole amine with 2,4-dimethoxybenzoyl chloride.

Schotten-Baumann Reaction

Methodology :
Based on and:

  • Reagents :
    • 6-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv)
    • 2,4-Dimethoxybenzoyl chloride (1.1 equiv)
    • Triethylamine (2.0 equiv) in dichloromethane (DCM)
  • Conditions :
    • Dissolve the amine in DCM at 0°C.
    • Add triethylamine, followed by dropwise addition of benzoyl chloride.
    • Stir at room temperature for 12 h.
  • Workup :
    • Wash with 5% HCl, saturated NaHCO₃, and brine.
    • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the product (78% yield).

Analytical Data :

  • MP : 168–170°C.
  • FT-IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–N stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.8 Hz, 1H, C₅–H), 7.45 (d, J = 2.4 Hz, 1H, C₃–H), 6.99 (dd, J = 8.8, 2.4 Hz, 1H, C₄–H), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₇H₁₇N₂O₄S: 345.0911; found: 345.0908.

Alternative Microwave-Assisted Synthesis

Solvent-Free Cyclization

Methodology :
Adapted from:

  • Reagents :
    • 2-Amino-5-methoxybenzenethiol (1.0 equiv)
    • 2,4-Dimethoxybenzaldehyde (1.0 equiv)
    • Silica gel (2.0 g/mmol)
  • Conditions :
    • Mix reagents and irradiate in a microwave reactor at 300 W for 6 min.
  • Yield : 85%.

Advantages :

  • Reduced reaction time (6 min vs. 2.5 h).
  • Eliminates solvent waste.

Industrial-Scale Optimization

Continuous Flow Reactor

Methodology :
From and:

  • Reagents :
    • 2-Amino-5-methoxybenzenethiol (1.0 equiv)
    • Benzoyl isothiocyanate (1.2 equiv)
  • Conditions :
    • Pump reagents through a heated (70°C) tubular reactor with a residence time of 10 min.
    • Separate products via in-line liquid-liquid extraction.
  • Yield : 90% with >99% purity.

Comparative Analysis of Methods

Parameter Traditional Cyclization Microwave Continuous Flow
Reaction Time 2.5 h 6 min 10 min
Yield 82% 85% 90%
Solvent Consumption High None Low
Scalability Moderate Limited High

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group undergoes characteristic reactions influenced by the electron-withdrawing nature of the carbonyl group:

Reaction TypeReagents/ConditionsProducts/OutcomeKey Findings
Hydrolysis 6M HCl, reflux (110°C, 8h)2,4-Dimethoxybenzoic acid + 6-methoxy-1,3-benzothiazol-2-amineComplete cleavage under acidic conditions.
Alkylation Methyl iodide, K₂CO₃, DMF (RT, 12h)N-Methylated amide derivativeSelective alkylation at the amide nitrogen (85% yield).
Acylation Acetyl chloride, pyridine (0°C, 2h)N-Acetylated productRequires base to neutralize HCl; 78% isolated yield.

Electrophilic Aromatic Substitution (EAS)

The benzothiazole and dimethoxybenzene rings direct electrophiles to specific positions:

Benzothiazole Ring Reactivity

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C preferentially nitrates the 4-position of the benzothiazole ring (meta to sulfur), yielding a mono-nitro derivative (72% yield) .

  • Sulfonation : Fuming H₂SO₄ (50°C, 4h) sulfonates the 7-position (para to methoxy group) .

Dimethoxybenzene Ring Reactivity

  • Halogenation : Br₂ in acetic acid brominates the 5-position of the benzene ring (ortho to methoxy groups) due to steric and electronic effects.

Functionalization of Methoxy Groups

The methoxy substituents undergo demethylation under harsh conditions:

ReactionConditionsOutcomeApplication
Demethylation BBr₃, CH₂Cl₂ (-20°C → RT, 6h)Conversion to hydroxyl groupsGenerates polyhydroxy derivatives for solubility enhancement .

Ring-Opening and Rearrangement

The benzothiazole ring displays limited stability under extreme conditions:

ProcessConditionsObservations
Acidic Ring Opening 12M HCl, 150°C (24h)Degradation to 2-aminothiophenol and dimethoxybenzoic acid fragments .
Oxidative Stress H₂O₂, Fe²⁺ (Fenton's reagent, RT)Sulfur oxidation to sulfoxide (~40% conversion) .

Coordination Chemistry

The compound acts as a ligand for transition metals due to its N,S-donor system:

Metal IonComplex FormedStability Constant (log K)Biological Relevance
Cu(II)[Cu(L)₂]²⁺8.2 ± 0.3Potential anticancer activity .
Fe(III)Octahedral Fe(L)₃6.9 ± 0.2Catalytic oxidation studies.

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

CompoundKey Reactivity DifferenceCause
N-(6-Methoxybenzothiazol-2-yl)acetamideFaster hydrolysis due to less steric hindranceSmaller acetamide group vs. benzamide.
2,4-Dihydroxy-N-(benzothiazol-2-yl)benzamideHigher EAS reactivity at benzene ringElectron-donating OH vs. OCH₃ .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide. Its efficacy has been evaluated against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound using the MTT assay across different cancer cell lines, including:

  • Human Colon Cancer (HCT-116)
  • Hepatocellular Carcinoma (HepG2)
  • Mammary Gland Cancer (MCF-7)

The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics such as doxorubicin and sorafenib. Notably, the compound demonstrated an IC50 value of approximately 8.5 μM against HCT-116 cells, indicating a potent anticancer effect .

Cell LineIC50 Value (μM)Comparison DrugIC50 Value (μM)
HCT-1168.5Doxorubicin7.0
HepG210.0Sorafenib9.5
MCF-79.0Sunitinib8.5

Antimicrobial Applications

The compound has also shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis and other pathogenic bacteria.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Mycobacterium tuberculosis10

These findings suggest that the compound could be developed further as a potential treatment for infections caused by resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to its antimicrobial and anti-cancer effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide with key analogs, focusing on substituent effects, biological activity, and crystallographic data.

Substituent Variations on the Benzothiazole Ring

  • 6-Methoxy vs. 6-Methyl (): The compound 2,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313554-42-6) replaces the 6-methoxy group with a methyl group. This substitution reduces molecular weight (328.39 g/mol vs.
  • 6-Ethoxy () :
    N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide introduces an ethoxy group at position 6 and a trifluoromethyl group on the benzamide. The trifluoromethyl group’s electron-withdrawing nature may alter binding affinity to targets like DNA gyrase, while the ethoxy group increases steric bulk compared to methoxy .

  • 6-Fluoro (): 4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide substitutes the benzamide’s 4-methoxy with fluorine.

Substituent Variations on the Benzamide Ring

  • 2,4-Dimethoxy vs. 4-Methoxy () :
    4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide lacks the 2-methoxy group present in the target compound. The absence of the 2-methoxy may reduce steric hindrance, allowing tighter binding to planar enzyme pockets (e.g., DNA gyrase) .

  • 2-Methoxy with 6-Methyl Benzothiazole () :
    2-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide demonstrates how a methyl group at position 6 of the benzothiazole and a 2-methoxy on the benzamide influence molecular planarity and π-π stacking interactions, critical for solid-state packing and solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Benzamide/Benzothiazole) Molecular Weight (g/mol) Notable Bioactivity/Properties Reference
This compound (Target) 2,4-OCH₃ / 6-OCH₃ ~344 Hypothesized DNA gyrase inhibition Inferred
N-(6-Methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide 2,4-OCH₃ / 6-CH₃ 328.39 Increased hydrophobicity
4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide 4-F / 6-OCH₃ 314.36 Enhanced electrostatic interactions
BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) Pyridine-3-yl / 6-OCH₃ 331.38 MIC = 3.125 µg/mL (E. coli)
2-BTFBA (N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide) 2-F / H 260.29 Crystal volume = 1195.61 ų (fluorine effect)

Biological Activity

2,4-Dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of methoxy groups on both the benzene and benzothiazole rings enhances its solubility and interaction with biological targets, making it a promising candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 344.39 g/mol. Its structure includes two methoxy groups which may influence its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₄S
Molecular Weight344.39 g/mol
IUPAC NameThis compound
InChI KeyJIWBPPBMTWURIP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with appropriate acyl chlorides under basic conditions. This method allows for the formation of the desired benzamide through cyclization reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism underlying this activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It is believed to scavenge free radicals, thus protecting cells from oxidative stress. This activity is essential for preventing cellular damage associated with various diseases, including cancer .

Anti-Cancer Potential

In recent studies, this compound has been explored for its anti-cancer properties. It has demonstrated the ability to inhibit tumor cell proliferation in various cancer cell lines. The proposed mechanism includes modulation of specific signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study highlighted that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Cell Line Studies : In experiments involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent .
  • Oxidative Stress Protection : Another study demonstrated that the compound could significantly reduce reactive oxygen species (ROS) levels in treated cells, suggesting its role as a protective agent against oxidative damage .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzothiazole moiety is known to interact with various enzymes, potentially inhibiting their activity and leading to antibacterial effects.
  • Antioxidant Activity : The methoxy groups enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard route involves reacting 6-methoxy-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under reflux in chloroform or ethanol. Crystallization from ethanol yields pure product, as demonstrated in X-ray diffraction studies . Key steps include:

  • Reagent control : Use of anhydrous solvents to prevent hydrolysis.
  • Purification : Recrystallization or column chromatography to isolate the product.
  • Yield optimization : Prolonged reflux (6–8 hours) improves yields to ~22% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1668 cm⁻¹ and methoxy (C-O) vibrations at ~1267 cm⁻¹ .
  • NMR : ¹H NMR in DMSO-d₆ shows methoxy protons as singlets at δ 3.76–3.85 ppm, aromatic protons at δ 6.8–7.8 ppm, and benzothiazole NH as a broad singlet .
  • X-ray crystallography : Confirms planar acetamide geometry and intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilizing the crystal lattice .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Derivatives of 6-methoxybenzothiazole-2-carboxamide exhibit antimicrobial activity. For example:

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
BTC-j (analog)3.12512.5
BTC-r (analog)6.2525.0
  • Activity is attributed to DNA gyrase inhibition, validated via docking studies (V-life MDS 3.5) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) influence bioactivity and crystallinity?

  • Answer :

  • Methoxy groups : The 6-methoxy group on the benzothiazole ring enhances lipophilicity, improving membrane permeability. Substitution at the 2,4-dimethoxy benzamide moiety increases steric hindrance, affecting binding to hydrophobic pockets in target enzymes .
  • Crystallinity : Methoxy groups participate in C–H⋯O and S⋯S interactions (3.62 Å), promoting dense crystal packing. Replacing methoxy with nitro groups disrupts these interactions, reducing thermal stability (TGA data shows decomposition at 403 K vs. 333 K for analogs) .

Q. How can contradictions in antimicrobial assay data between similar derivatives be resolved?

  • Methodological approach :

  • Assay standardization : Use consistent bacterial strains (e.g., ATCC controls) and broth microdilution protocols.
  • Dose-response validation : Compare MIC values across multiple replicates to rule out experimental variability.
  • Target-specific studies : Perform in vitro DNA gyrase supercoiling assays to confirm mechanistic consistency .

Q. What computational strategies validate target interactions and optimize lead compounds?

  • Answer :

  • Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model binding poses with DNA gyrase (PDB: 3G75). High dock scores (>−8.0 kcal/mol) correlate with low MIC values .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity to prioritize analogs .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. What challenges arise in resolving crystal structures of this compound, and how are they addressed?

  • Answer :

  • Polymorphism : Multiple crystallization conditions (e.g., ethanol/water mixtures) are tested to obtain single crystals.
  • Disorder : High-resolution data (≤0.84 Å) and SHELXL refinement with TWIN/BASF commands resolve adamantyl group disorder .
  • Hydrogen bonding : N–H⋯N (2.8 Å) and C–H⋯O (3.1 Å) interactions are modeled using Mercury CSD 2.0 for packing analysis .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?

  • Hypotheses :

  • Metabolic instability : Methoxy groups may undergo demethylation by cytochrome P450 enzymes. Test via liver microsome assays.
  • Solubility limits : LogP >3.5 reduces aqueous solubility. Modify with polar substituents (e.g., hydroxyl groups) or formulate as nanoparticles .

Methodological Tables

Table 1 : Key Crystallographic Parameters (from )

ParameterValue
Space groupP1̄ (triclinic)
Unit cell dimensionsa = 10.25 Å, b = 12.30 Å
Hydrogen bonds (N–H⋯N)2.85 Å, 175°
S⋯S interactions3.622 Å

Table 2 : Optimization of Reaction Conditions (from )

ParameterOptimal ConditionEffect on Yield
SolventEthanol/chloroform (1:1)Maximizes purity
TemperatureReflux (78°C)22% yield
CatalystNone (base-free conditions)Reduces side products

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.